REACTION_CXSMILES
|
[CH:1]1([NH2:4])[CH2:3][CH2:2]1.Cl[CH2:6][C:7]1[O:8][C:9]([CH3:12])=[N:10][N:11]=1>>[CH:1]1([NH:4][CH2:6][C:7]2[O:8][C:9]([CH3:12])=[N:10][N:11]=2)[CH2:3][CH2:2]1
|
Name
|
|
Quantity
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236 μL
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Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
|
Quantity
|
90 mg
|
Type
|
reactant
|
Smiles
|
ClCC=1OC(=NN1)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 16 h at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted one more time with EtOAc (30 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with ice-water/brine 1/1 (15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NCC=1OC(=NN1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36 mg | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 34.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |